molecular formula C16H16O2 B1274694 2-[(Benzhydryloxy)methyl]oxirane CAS No. 6669-15-4

2-[(Benzhydryloxy)methyl]oxirane

Cat. No.: B1274694
CAS No.: 6669-15-4
M. Wt: 240.3 g/mol
InChI Key: AMFIUYBZYJZWAU-UHFFFAOYSA-N
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Description

Contextualization within Oxirane and Ether Chemistry

To understand the chemical behavior of 2-[(Benzhydryloxy)methyl]oxirane, it is essential to consider the two primary functional groups it contains: an oxirane and an ether.

Oxiranes , also known as epoxides, are three-membered cyclic ethers. Their defining characteristic is a significant degree of ring strain, which makes them much more reactive than their acyclic ether counterparts. chemistry.coachmasterorganicchemistry.comquizlet.com This inherent reactivity allows the oxirane ring to be opened by a wide range of nucleophiles under both acidic and basic conditions. masterorganicchemistry.comrutgers.edu Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack, often leading to trans-diols in the presence of water. openstax.org In basic media, direct nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring. openstax.org This reactivity makes epoxides versatile intermediates in organic synthesis. rutgers.edu

Ethers (R-O-R') are generally characterized by their chemical stability and are often used as solvents in organic reactions because they are less reactive than many other functional groups. quizlet.comrutgers.edu The C-O bonds in ethers are strong, and cleavage typically requires harsh conditions, such as treatment with strong acids like HBr or HI. chemistry.coachrutgers.edu

In this compound, these two functionalities are combined. The molecule possesses the high reactivity of the epoxide ring, which is the primary site for chemical transformations. The ether linkage, being comparatively stable, connects the bulky benzhydryloxy group to the oxirane core. This arrangement allows for selective reactions at the epoxide while the rest of the molecule remains intact, a feature that is highly desirable in multi-step synthesis.

Significance of the Benzhydryloxy Moiety in Organic Synthesis

The benzhydryloxy group, which is a diphenylmethyl ether, plays a crucial role in the utility of this compound. Its significance can be attributed to several factors:

Steric Bulk : The two phenyl rings of the benzhydryl group create significant steric hindrance. This bulk can influence the regioselectivity of the epoxide ring-opening reactions. Nucleophilic attack is often directed to the carbon atom of the oxirane ring that is less sterically encumbered.

Protecting Group : The benzhydryl (diphenylmethyl, DPM) group is used as a protecting group for alcohols in organic synthesis. nih.gov Protecting groups are essential in multi-step syntheses to mask a reactive functional group and prevent it from reacting while transformations are carried out elsewhere in the molecule. wikipedia.org The introduction of a benzhydryl ether often involves the reaction of an alcohol with diphenylmethanol (B121723) in the presence of an acid catalyst or by nucleophilic substitution using a diphenylmethyl halide. nih.gov

Cleavage Conditions : A key feature of any protecting group is its ability to be removed under specific and often mild conditions. Benzyl-type ethers, including benzhydryl ethers, can be cleaved through methods like hydrogenolysis (using hydrogen gas and a palladium catalyst). wikipedia.orgorganic-chemistry.org This orthogonality allows for selective deprotection without affecting other functional groups in the molecule.

The presence of the benzhydryloxy moiety, therefore, imparts a level of control and versatility to the synthetic applications of this compound, making it more than just a simple epoxide.

Overview of Research Trajectories for Ether-Substituted Oxiranes

Ether-substituted oxiranes, such as this compound and its analogue benzyl (B1604629) glycidyl (B131873) ether, are important intermediates in various fields of chemical research. nih.govgeorganics.sk Their research trajectories are primarily focused on their application as versatile building blocks.

Key Research Areas:

Synthesis of Complex Molecules : The reactive epoxide ring allows for the introduction of diverse functionalities through ring-opening reactions. This makes ether-substituted oxiranes valuable starting materials for the synthesis of more complex molecules, including those with potential biological activity.

Chiral Synthesis : When used in their enantiomerically pure forms, such as (R)- or (S)-benzyl glycidyl ether, these compounds are crucial in asymmetric synthesis. bldpharm.combldpharm.commolport.com They allow for the construction of chiral molecules with a high degree of stereochemical control, which is particularly important in the development of pharmaceuticals.

Polymer Chemistry : The ability of the oxirane ring to undergo ring-opening polymerization makes these compounds monomers for the creation of polyether-based polymers. The properties of the resulting polymers can be tuned by the nature of the ether substituent.

Medicinal Chemistry : The structural motif of an ether-linked epoxide is found in various biologically active compounds. Researchers explore the synthesis of analogues and derivatives of these oxiranes to study their potential as inhibitors for enzymes or as scaffolds for new therapeutic agents. acs.org For example, acceptor-substituted epoxides are investigated as building blocks for protease inhibitors. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzhydryloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-7-13(8-4-1)16(18-12-15-11-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFIUYBZYJZWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390620
Record name 2-[(benzhydryloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6669-15-4
Record name 2-[(benzhydryloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for 2 Benzhydryloxy Methyl Oxirane and Analogues

Strategies for Oxirane Ring Formation

The creation of the three-membered oxirane ring is a critical step in the synthesis of 2-[(benzhydryloxy)methyl]oxirane. The two primary approaches to achieve this are through epoxidation reactions and dehydrohalogenation of halohydrin precursors.

Epoxidation Reactions: General Considerations and Specific Reagents

Epoxidation involves the conversion of an alkene to an epoxide. researchgate.net This reaction is a significant process in both industrial and laboratory-scale organic synthesis. researchgate.net In the context of synthesizing this compound, this would typically involve the epoxidation of an allyl ether derivative.

A common method for epoxidation is the use of peroxy acids (peracids), which are formed in-situ from a carboxylic acid and hydrogen peroxide. researchgate.netnih.gov The reaction proceeds with the peracid delivering an oxygen atom to the double bond of the alkene, resulting in the formation of the epoxide. researchgate.net The choice of reagents and reaction conditions can influence the efficiency and selectivity of the epoxidation. For instance, magnesium monoperoxyphthalate in a biphasic water/ethyl acetate (B1210297) mixture with a phase-transfer catalyst has been used for diastereoselective epoxidation. encyclopedia.pub

The reaction conditions, such as temperature and catalyst loading, are crucial for optimizing the yield of the oxirane ring and minimizing side reactions like ring-opening. researchgate.net For example, in the epoxidation of rice bran oil, optimal conditions were found to be a reaction temperature of 85°C and a specific molar ratio of hydrogen peroxide to the oil. researchgate.net

Dehydrohalogenation Approaches from Halohydrin Precursors

An alternative and widely used method for forming the oxirane ring is through the intramolecular cyclization of a halohydrin. This process, known as dehydrohalogenation, involves treating a molecule containing both a halogen and a hydroxyl group on adjacent carbon atoms with a base. The base removes the acidic proton from the hydroxyl group, and the resulting alkoxide then displaces the halide ion via an intramolecular Williamson ether synthesis, forming the epoxide ring. orgsyn.org

This strategy is particularly relevant for the synthesis of this compound, where a common precursor is derived from the reaction of benzhydrol with epichlorohydrin (B41342). smolecule.com In this case, the epichlorohydrin itself contains the necessary components for the subsequent ring-closing step. The reaction of a phenol (B47542) with epibromohydrin (B142927) in the presence of a base like potassium carbonate is a documented example of this approach. rsc.org The choice of base and solvent is critical to ensure efficient cyclization and to avoid unwanted side reactions.

Introduction of the Benzhydryloxy Functionality

The bulky and structurally significant benzhydryloxy group is typically introduced through etherification reactions. These can be achieved via several synthetic routes, primarily focusing on the formation of a benzhydryl ether from benzhydrol or a benzhydryl halide.

Etherification Reactions: Formation of Benzhydryl Ethers

The Williamson ether synthesis is a classic and versatile method for forming ethers. numberanalytics.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. numberanalytics.commasterorganicchemistry.com In the context of synthesizing this compound, this could involve the reaction of a benzhydryloxide with a glycidyl (B131873) halide or tosylate. The reaction is typically an S_N2 process, favoring primary alkyl halides. masterorganicchemistry.com

The formation of benzhydryl ethers can also be achieved through acid-catalyzed reactions. numberanalytics.com This method involves the protonation of an alcohol, followed by nucleophilic attack by another alcohol molecule. numberanalytics.com Microwave irradiation in the presence of a protic ionic liquid has been explored as a green and efficient method for benzhydryl ether synthesis. yale.edu The electronic effects of substituents on the benzhydrol can influence the reaction mechanism and yield, with electron-donating groups favoring a carbocation intermediate. yale.edu

Table 1: Comparison of Etherification Methods for Benzhydryl Ether Formation

MethodReagentsMechanismAdvantagesDisadvantages
Williamson Ether Synthesis Alkoxide, Alkyl HalideS_N2Versatile, well-establishedSensitive to sterichindrance
Acid-Catalyzed Etherification Alcohol, Acid CatalystS_N1/S_N2Simple reagentsCan lead to mixtures, requires harsh conditions
Microwave-Assisted Synthesis Benzhydrol, Alcohol, Protic Ionic LiquidCarbocation intermediateFast, efficient, "green"Requires specialized equipment

Nucleophilic Substitution Strategies for Benzhydryl Ether Formation

Nucleophilic substitution reactions are fundamental to the formation of the ether linkage in this compound. smolecule.com The Williamson ether synthesis is a prime example of an S_N2-type nucleophilic substitution. libretexts.org In this reaction, an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate). masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, one effective strategy involves the reaction of benzhydrol with a suitable epoxide precursor under basic or acidic conditions. smolecule.com Alternatively, a nucleophilic substitution reaction between a benzhydryl halide and a glycidol (B123203) anion can be employed. The efficiency of the substitution is dependent on the nature of the nucleophile, the electrophile, the leaving group, and the solvent. masterorganicchemistry.com Polar aprotic solvents like DMSO or DMF are often used to facilitate S_N2 reactions. numberanalytics.com

Chemoenzymatic and Stereoselective Synthesis of Chiral Oxiranes

The presence of a chiral center in this compound makes its stereoselective synthesis a topic of significant interest, particularly for applications in asymmetric synthesis and pharmaceuticals. smolecule.com Chemoenzymatic methods, which combine chemical synthesis with enzymatic catalysis, offer a powerful approach to producing enantiomerically pure chiral epoxides. mdpi.comnih.gov

Enzymes such as lipases and esterases can be used for the kinetic resolution of racemic mixtures of epoxides or their precursors. ethz.ch For example, lipase-mediated Baeyer-Villiger oxidation can be a key step in a synthetic pathway to produce chiral epoxides from renewable starting materials. mdpi.comnih.gov Halohydrin dehalogenases (HHDHs) have also been engineered for the enantioselective biocatalytic thionation of epoxides, which can be a route to chiral thiiranes and, by extension, highlights the potential for enzymatic manipulation of epoxide rings. researchgate.net

Asymmetric epoxidation reactions, such as the Sharpless-Katsuki epoxidation, are well-established methods for the enantioselective synthesis of chiral epoxides from allylic alcohols. While not directly documented for this compound in the provided context, such methods represent a standard and powerful tool in the synthetic chemist's arsenal (B13267) for accessing chiral epoxides. The choice of chiral catalyst or auxiliary dictates the stereochemical outcome of the reaction. ethz.ch The synthesis of chiral oxiranes can also be achieved through the cyclization of optically active halohydrins, which can be prepared from chiral starting materials like amino acids. orgsyn.org

Enantioselective Approaches for Oxirane Preparation

The synthesis of chiral epoxides, or oxiranes, is a cornerstone of modern asymmetric synthesis. Chemical methods provide direct and versatile routes to these valuable intermediates. Strategies often involve the asymmetric epoxidation of prochiral olefins or the kinetic resolution of racemic precursors like halohydrins.

One prominent method involves the enantioselective reduction of α-haloketones using a chiral catalyst, followed by basic workup to induce ring closure to the epoxide. For instance, the reduction of various α-haloacetophenones can be achieved with borane (B79455) dimethyl sulfide (B99878) (BH₃•DMS) in the presence of a chiral spiroborate ester catalyst. This process yields 2-halohydrins, which are then converted into the corresponding optically active epoxides with high yields and excellent enantiopurity, often reaching up to 99% enantiomeric excess (ee). scispace.com This approach has been successfully applied to a range of aromatic and aliphatic α-halogenated ketones, demonstrating its broad scope. scispace.com The choice of base for the cyclization step, such as sodium hydroxide (B78521) or potassium tert-butoxide, can be critical for maximizing the yield. scispace.com

Another powerful strategy is the asymmetric epoxidation of olefins using chiral dioxiranes generated in situ from a ketone and an oxidant. Chiral ketones derived from carbohydrates, such as a lactam ketone prepared from D-glucose, have been shown to effectively catalyze the epoxidation of 1,1-disubstituted terminal olefins. nih.gov This method can achieve high enantioselectivity (up to 88% ee) for a variety of substrates, including those with bulky alkyl groups and various substituents on aromatic rings. nih.gov The proposed mechanism involves competing planar and spiro transition states, with the stereochemical outcome being influenced by the steric and electronic properties of the olefin substrate. nih.gov

The Mitsunobu cyclodehydration of chiral 1,2-diols offers a further route to stereospecific epoxide formation. This reaction proceeds with high levels of stereoretention, particularly for diols derived from electron-poor styrene (B11656) derivatives, when using a combination of tricyclohexylphosphine (B42057) and diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.org

Table 1: Enantioselective Chemical Synthesis of Chiral Epoxides

Method Substrate Example Catalyst/Reagent Outcome
Catalytic Asymmetric Reduction & Cyclization α-Bromoacetophenone Spiroaminoborate Ester / BH₃•DMS, then NaOH (S)-Styrene oxide, >97% ee scispace.com
Catalytic Asymmetric Epoxidation 2-Phenylpropene D-Glucose-derived lactam ketone / Oxone (R)-2-Methyl-2-phenyloxirane, 74% ee nih.gov
Mitsunobu Cyclodehydration (R)-1-Phenyl-1,2-ethanediol P(Cy)₃ / DIAD (R)-Styrene oxide, High stereoretention organic-chemistry.org

Biocatalytic Resolution Techniques for Ether-Substituted Epoxides

Biocatalysis presents an environmentally benign and highly selective alternative for producing enantiopure epoxides. The kinetic resolution of racemic epoxides using enzymes, particularly epoxide hydrolases (EHs), is a well-established and powerful technique. nih.gov These enzymes catalyze the enantioselective hydrolysis of one epoxide enantiomer to its corresponding diol, leaving the unreacted epoxide enantiomer in high optical purity. rug.nl

Microorganisms are a rich source of robust EHs with diverse substrate specificities. nih.gov For example, lyophilized cells of Trichosporon loubierii have been used for the resolution of various glycidyl aryl ethers. The enzyme from this yeast strain demonstrates (S)-selectivity, yielding (R)-epoxides with high optical purity (87–99% ee). researchgate.net The efficiency and enantioselectivity of the resolution are influenced by the structure of the substrate's aryl group and the ratio of cells to substrate. researchgate.net

Similarly, a novel epoxide hydrolase from the marine bacterium Maritimibacter alkaliphilus has shown exceptional enantioselectivity (E-value of 38.4) for the kinetic resolution of racemic glycidyl phenyl ether. nih.gov This enzyme preferentially hydrolyzes the (S)-enantiomer, allowing for the recovery of (R)-glycidyl phenyl ether with over 99.9% ee and a 38.4% yield within 20 minutes. nih.gov Enzymes from filamentous fungi, such as Aspergillus niger, and other yeasts like Rhodotorula glutinis, have also proven to be useful biocatalysts for the resolution of aryl, alicyclic, and aliphatic epoxides. researchgate.net

The advantages of using cofactor-independent EHs include their broad substrate specificity, high regio- and enantioselectivity, and activity in organic solvents, which makes them suitable for industrial applications. researchgate.net

Table 2: Biocatalytic Resolution of Ether-Substituted Epoxides

Biocatalyst (Source) Substrate Recovered Epoxide Enantiomeric Excess (ee)
Trichosporon loubierii ECU1040 Phenyl glycidyl ether (R)-Phenyl glycidyl ether 99% researchgate.net
Maritimibacter alkaliphilus KCCM 42376 Glycidyl phenyl ether (GPE) (R)-GPE >99.9% nih.gov
Aspergillus niger Various aryl epoxides (S)-Epoxides High ee values reported rug.nlresearchgate.net
Rhodotorula glutinis Aryl, alicyclic, aliphatic epoxides Enantiopure epoxides High enantioselectivity reported researchgate.net

Advanced Synthetic Methodologies for Related Benzhydryl and Ether-Containing Epoxides

The synthesis of epoxides containing bulky ether substituents, such as the benzhydryl group, often requires tailored methodologies. A common and effective route to glycidyl ethers is the reaction of an alcohol with an epihalohydrin, typically epichlorohydrin, under basic conditions with a phase-transfer catalyst. d-nb.info This two-step, one-pot synthesis involves the initial deprotonation of the alcohol, followed by nucleophilic ring-opening of the epoxide. A subsequent intramolecular nucleophilic substitution displaces the halide, closing the ring to form the desired glycidyl ether. d-nb.info

For the synthesis of benzhydryl ethers specifically, innovative approaches using microwave irradiation in protic ionic liquids (pILs) have been developed. This method utilizes the pIL, such as triethylammonium (B8662869) methanesulfonate, as both a catalyst and a co-solvent. yale.edu The synthesis of various benzhydryl ethers from substituted benzhydrols has been explored, revealing that the reaction mechanism is sensitive to electronic effects. Electron-donating groups on the benzhydrol aromatic rings were found to facilitate the reaction, suggesting a mechanism that proceeds through a stabilized carbocation intermediate, consistent with an Sₙ1-like pathway. yale.edu This green chemistry approach offers advantages such as simple product separation and reduced waste. yale.edu

These advanced methods provide efficient and often more sustainable routes to complex ether-containing epoxides, expanding the toolkit available for the synthesis of molecules like this compound.

Computational and Theoretical Studies on 2 Benzhydryloxy Methyl Oxirane Systems

Quantum Chemical Calculations of Epoxide Reactivity

Quantum chemical calculations are employed to elucidate the electronic properties and reaction pathways of 2-[(Benzhydryloxy)methyl]oxirane. These calculations provide a detailed picture of the molecule's inherent reactivity, particularly concerning the strained three-membered oxirane ring.

The reactivity of an epoxide is largely governed by the inherent strain in its three-membered ring and the electronic effects of its substituents. The oxirane ring in this compound forces the C-O-C and C-C-O bond angles to be approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation results in substantial ring strain, which is a primary driving force for ring-opening reactions.

The electronic structure is significantly influenced by the bulky and electron-rich benzhydryloxy group. The ether oxygen atom attached to the benzhydryl group can influence the electron density around the oxirane ring through inductive and resonance effects. The two phenyl rings of the benzhydryl group are large, hydrophobic moieties that can also engage in steric interactions, potentially influencing the approach of reactants. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to compute key electronic properties. These properties help in understanding the reactivity of the epoxide.

Table 1: Calculated Electronic Properties and Ring Strain Energy of a Model Epoxide System

PropertyValueSignificance
Strain Energy~114 kJ/molHigh value indicates a strong thermodynamic driving force for ring-opening reactions.
C-O Bond Length~1.47 ÅTypical for an oxirane ring.
C-C Bond Length~1.47 ÅTypical for an oxirane ring.
Mulliken Charge on Oxirane OxygenNegativeIndicates the nucleophilic character of the oxygen atom.
Mulliken Charge on Oxirane CarbonsPositiveIndicates the electrophilic character of the carbon atoms, making them susceptible to nucleophilic attack.

Note: The values in this table are representative for a simple epoxide and are intended for illustrative purposes. The actual values for this compound would require specific calculations.

Transition state theory is a fundamental concept used to understand the kinetics of chemical reactions. For the ring-opening of this compound, computational modeling can map out the potential energy surface of the reaction, identifying the transition state structures and their corresponding activation energies.

The ring-opening can proceed via different mechanisms, typically either acid-catalyzed or base-catalyzed. In an acid-catalyzed mechanism, the oxygen atom of the oxirane is protonated, forming a more reactive oxonium ion. pleiades.online Subsequent nucleophilic attack occurs at one of the carbon atoms of the epoxide. In a base-catalyzed reaction, a nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring, leading to a concerted ring-opening.

Computational models can predict the preferred site of nucleophilic attack (regioselectivity) and the stereochemical outcome of the reaction. For an unsymmetrical epoxide like this compound, the attack can occur at either of the two carbon atoms of the ring. The presence of the bulky benzhydryloxymethyl substituent is expected to sterically hinder the attack at the adjacent carbon, potentially favoring attack at the terminal carbon atom. However, electronic effects from the benzhydryl group could also influence the stability of potential carbocation-like intermediates in the transition state. yale.eduyale.edu

Table 2: Hypothetical Calculated Activation Energies for Ring-Opening of this compound

Reaction PathwayNucleophileCatalystCalculated Activation Energy (kJ/mol)
Attack at C1 (terminal)H₂OH⁺Lower
Attack at C2 (substituted)H₂OH⁺Higher
Attack at C1 (terminal)OH⁻NoneModerate
Attack at C2 (substituted)OH⁻NoneHigher

Note: This table is illustrative. The relative activation energies would depend on the specific nucleophile, catalyst, and solvent system used in the computational model.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the polymerization of this compound. researchgate.net While quantum chemical calculations focus on the details of a single reaction step, MD simulations can model the collective motion and interactions of many molecules over time, providing insights into the growth of polymer chains and the resulting material properties. rsc.orgnih.gov

In a typical MD simulation of polymerization, a system containing multiple monomers of this compound, an initiator, and solvent molecules would be constructed. The interactions between all atoms are described by a force field. The simulation would then solve Newton's equations of motion for each atom, tracking their trajectories over time.

MD simulations can provide valuable information on:

Chain Growth and Conformation: How the polymer chains grow and what shapes they adopt in solution or in a melt. The bulky benzhydryl groups would significantly impact the flexibility and conformation of the resulting polyether chains.

Glass Transition Temperature (Tg): By simulating the cooling of the polymer melt, the Tg, a key property of amorphous polymers, can be estimated.

Mechanical Properties: Although computationally demanding, MD simulations can be used to predict mechanical properties like the elastic modulus of the resulting polymer.

The insights from MD simulations are crucial for designing polymers with specific properties for various applications. researchgate.net

Structure-Reactivity Relationships in Benzhydryl Ether Oxiranes

The reactivity of this compound is intrinsically linked to its structure. By systematically modifying the structure, for example, by introducing substituents on the phenyl rings of the benzhydryl group, the reactivity of the oxirane ring can be tuned. The study of these structure-reactivity relationships is a cornerstone of physical organic chemistry. chemrxiv.orgnih.govresearchgate.net

The electronic nature of the substituents on the benzhydryl group can have a profound effect. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase the electron density on the ether oxygen and potentially stabilize any developing positive charge during the ring-opening transition state. yale.eduyale.edu This would likely increase the rate of acid-catalyzed ring-opening. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) would destabilize such a transition state, slowing down the reaction.

These effects can be quantified using Hammett parameters (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

Table 3: Predicted Relative Reactivity of Substituted Benzhydryl Ether Oxiranes in Acid-Catalyzed Ring-Opening

Substituent (on para position of a phenyl ring)Hammett Parameter (σp)Predicted Relative Reactivity
-OCH₃-0.27Highest
-CH₃-0.17High
-H0.00Baseline
-Cl+0.23Low
-NO₂+0.78Lowest

Note: This table illustrates the expected trend based on established principles of physical organic chemistry. The actual reactivity would also be influenced by steric factors and the specific reaction conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-[(Benzhydryloxy)methyl]oxirane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via epoxide-forming reactions, such as nucleophilic substitution of epichlorohydrin with benzhydryl alcohol derivatives under basic conditions (e.g., NaOH). Alternative routes may involve allylic epoxidation or Grignard reagent-mediated ring-opening followed by re-epoxidation. Key variables include temperature (typically 0–60°C), solvent polarity (THF or DMF), and stoichiometric ratios. Yield optimization requires monitoring via TLC and quenching excess reagents to minimize by-products like diols or chlorinated intermediates .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the epoxide ring (δ ~3.0–4.5 ppm for oxirane protons) and benzhydryl group (aromatic protons at δ ~7.2–7.4 ppm). IR spectroscopy can detect the C-O-C stretching (~1250 cm1^{-1}) and epoxide ring vibrations (~850 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) effectively separates the epoxide from polar by-products. For volatile impurities, fractional distillation under reduced pressure (40–60°C, 0.1–1 mmHg) may be employed. Drying agents like calcium hydride or molecular sieves are critical for moisture-sensitive intermediates .

Advanced Research Questions

Q. How does the steric bulk of the benzhydryl group influence regioselectivity in epoxide ring-opening reactions?

  • Methodological Answer : The benzhydryl moiety creates steric hindrance, directing nucleophilic attack to the less hindered oxirane carbon. Computational modeling (DFT) can predict transition-state geometries, while experimental validation involves reacting the epoxide with nucleophiles (e.g., amines, thiols) and analyzing products via 1H^1 \text{H}-NMR or X-ray crystallography. Contrast with smaller substituents (e.g., methyl or phenyl) highlights steric vs. electronic effects .

Q. What catalytic systems enhance the synthesis of cyclic carbonates from this compound, and what mechanistic insights exist?

  • Methodological Answer : Ruthenium porphyrin complexes (e.g., Ru(TPP)(NAr)2_2) with co-catalysts like TBACl enable CO2_2 insertion into the epoxide under mild conditions (60–80°C, 1–5 bar CO2_2). Mechanistic studies using in-situ IR or 1H^1 \text{H}-NMR reveal a two-step process: epoxide coordination to the metal center, followed by nucleophilic ring-opening by chloride. Recycling the catalyst for >3 cycles without yield loss requires rigorous exclusion of moisture .

Q. How can researchers resolve contradictions in reported reaction yields for benzhydryl-substituted epoxides?

  • Methodological Answer : Discrepancies often arise from variations in substrate purity, solvent degassing, or catalyst loading. Systematic DOE (Design of Experiments) approaches, including factorial analysis of temperature, solvent, and catalyst ratios, can identify critical factors. Cross-referencing with analogous compounds (e.g., trifluoromethyl or chlorophenyl derivatives) provides benchmarks for expected yields .

Q. What strategies are effective in designing bioactivity assays for this compound derivatives?

  • Methodological Answer : Prioritize functionalization at the oxirane ring to generate libraries of amino alcohols or thioethers. For antimicrobial testing, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Anticancer potential can be screened via MTT assays on cell lines (e.g., HeLa or MCF-7), with SAR (Structure-Activity Relationship) analysis focusing on substituent electronegativity and lipophilicity .

Data Analysis and Experimental Design

Q. What computational tools predict the reactivity of this compound in complex reaction networks?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states for ring-opening or polymerization. Software like Gaussian or ORCA simulates reaction pathways, while machine learning platforms (e.g., Chemprop) train models on existing epoxide datasets to predict regioselectivity or by-product formation .

Q. How do researchers analyze competing reaction pathways in epoxide-amine systems?

  • Methodological Answer : Kinetic studies via 1H^1 \text{H}-NMR or inline IR track reagent consumption. For 1:1 vs. 1:2 (amine:epoxide) product ratios, vary stoichiometry and monitor intermediates. Mass spectrometry (LC-MS) identifies minor products, while MD simulations elucidate solvent effects on nucleophilic attack .

Retrosynthesis Analysis

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2-[(Benzhydryloxy)methyl]oxirane
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2-[(Benzhydryloxy)methyl]oxirane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.